molecular formula C20H18N2O5S B3465834 N~1~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide

N~1~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide

Cat. No. B3465834
M. Wt: 398.4 g/mol
InChI Key: SDUMJVUHRNOMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, commonly known as BMD-1, is a novel compound that has been developed for scientific research purposes. It is a potent and selective inhibitor of a specific enzyme that plays a key role in various physiological processes. BMD-1 has shown promising results in preclinical studies, and its potential applications in various fields of research are being explored.

Mechanism of Action

BMD-1 inhibits FAAH by binding to its active site and preventing it from hydrolyzing endocannabinoids. This leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and produce various physiological effects. BMD-1 has been shown to be highly selective for FAAH and does not affect other enzymes that are involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
BMD-1 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. BMD-1 has also been shown to have potential applications in the treatment of various neurological disorders, such as epilepsy and multiple sclerosis.

Advantages and Limitations for Lab Experiments

BMD-1 has several advantages for lab experiments. It is a highly selective inhibitor of FAAH and does not affect other enzymes that are involved in the metabolism of endocannabinoids. It has also been shown to have good bioavailability and pharmacokinetics in animal models. However, BMD-1 has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy in humans are not yet known. It is also expensive to synthesize, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on BMD-1. One potential application is in the treatment of pain and inflammation. BMD-1 has shown promising results in animal models of arthritis and neuropathic pain, and further research is needed to determine its efficacy in humans. Another potential application is in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. BMD-1 has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential in humans. Finally, BMD-1 may have applications in the field of drug discovery. Its selectivity for FAAH and its ability to increase the levels of endocannabinoids may make it a useful tool for studying the role of endocannabinoids in various physiological processes.

Scientific Research Applications

BMD-1 has been shown to be a potent and selective inhibitor of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH plays a key role in the metabolism of endocannabinoids, which are lipid signaling molecules that regulate various physiological processes, including pain, inflammation, and mood. Inhibition of FAAH by BMD-1 leads to an increase in the levels of endocannabinoids, which can have various effects on the body.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-28(24,25)22(17-8-4-6-14-5-2-3-7-16(14)17)12-20(23)21-15-9-10-18-19(11-15)27-13-26-18/h2-11H,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUMJVUHRNOMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC2=C(C=C1)OCO2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.